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molecular formula C8H9NO3 B024320 4-Methyl-3-nitroanisole CAS No. 17484-36-5

4-Methyl-3-nitroanisole

Cat. No. B024320
M. Wt: 167.16 g/mol
InChI Key: JBORNNNGTJSTLC-UHFFFAOYSA-N
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Patent
US05136868

Procedure details

In the manner of Example 8, Step C, the reaction of 25.0 g (0.162 mole) of 4-methyl-3-nitrophenol, 23.3 g (0.168 mole) of potassium carbonate, and 34.1 9 (0.24 mole) of methyl iodide produced 26.4 g of 1-methoxy-4-methyl-3-nitrobenzene as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12](=O)([O-])[O-].[K+].[K+].CI>>[CH3:12][O:8][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
23.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
9
Quantity
0.24 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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